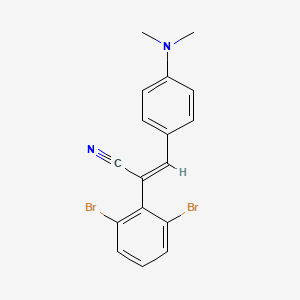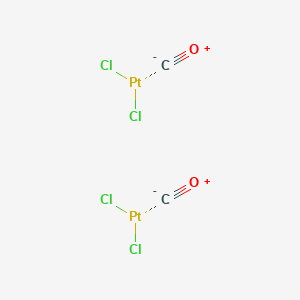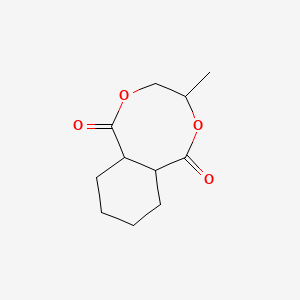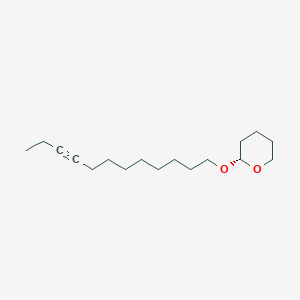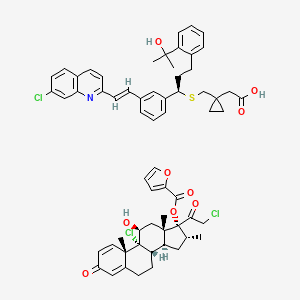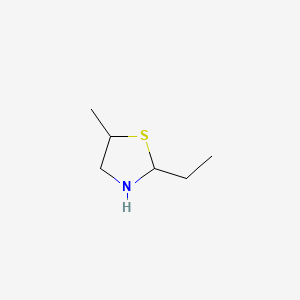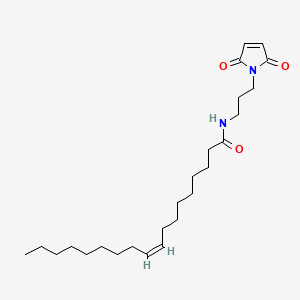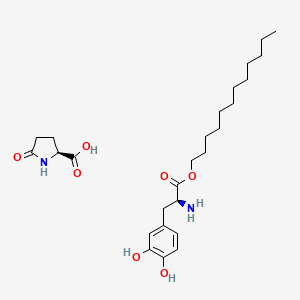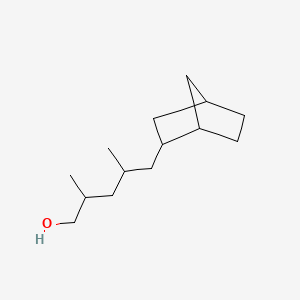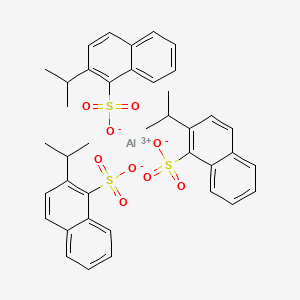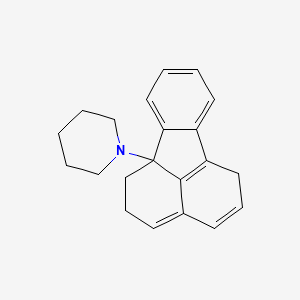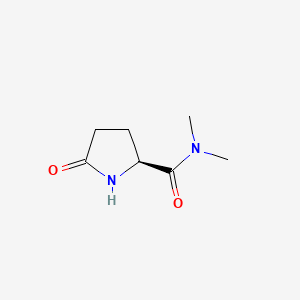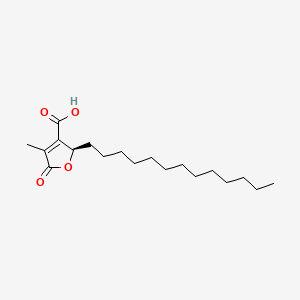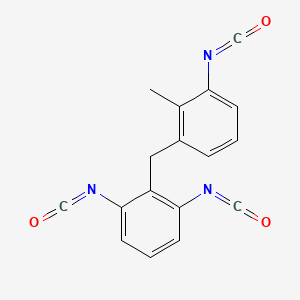
2-((3-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate is a chemical compound known for its unique structure and reactivity. This compound contains multiple isocyanate groups, which are highly reactive and play a crucial role in various chemical processes, particularly in the production of polymers and coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate typically involves the reaction of 2-methylphenyl isocyanate with m-phenylene diisocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The process is optimized to maximize yield and minimize by-products. Advanced purification techniques, such as distillation and crystallization, are employed to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-((3-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate undergoes various types of chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with compounds containing active hydrogen atoms, such as alcohols and amines, to form urethanes and ureas, respectively.
Substitution Reactions: The compound can participate in substitution reactions where the isocyanate groups are replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alcohols, amines, and water. The reactions are typically carried out at room temperature or slightly elevated temperatures, depending on the desired product. Catalysts may be used to enhance the reaction rate and selectivity.
Major Products Formed
The major products formed from reactions involving this compound include:
Polyurethanes: Formed by the reaction with polyols.
Polyureas: Formed by the reaction with polyamines.
Carbamates: Formed by the reaction with alcohols.
Wissenschaftliche Forschungsanwendungen
2-((3-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for various biochemical studies.
Medicine: Investigated for its potential use in drug delivery systems and medical coatings.
Industry: Widely used in the production of high-performance coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of 2-((3-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, such as hydroxyl and amino groups, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-diisocyanato-2-methylcyclohexane: Similar in structure but with a cyclohexane ring instead of a phenylene ring.
[(3-Isocyanato-2-methylphenyl)ethynyl]sodium: Contains an ethynyl group instead of a methylphenyl group.
4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate: Similar structure with slight variations in the positioning of the isocyanate groups.
Uniqueness
2-((3-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate is unique due to its specific arrangement of isocyanate groups and the presence of a methyl group on the phenyl ring. This unique structure imparts distinct reactivity and properties, making it valuable for specialized applications in polymer chemistry and material science.
Eigenschaften
CAS-Nummer |
94213-38-4 |
|---|---|
Molekularformel |
C17H11N3O3 |
Molekulargewicht |
305.29 g/mol |
IUPAC-Name |
1,3-diisocyanato-2-[(3-isocyanato-2-methylphenyl)methyl]benzene |
InChI |
InChI=1S/C17H11N3O3/c1-12-13(4-2-5-15(12)18-9-21)8-14-16(19-10-22)6-3-7-17(14)20-11-23/h2-7H,8H2,1H3 |
InChI-Schlüssel |
UXSDGXOKNGHNEL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1N=C=O)CC2=C(C=CC=C2N=C=O)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


